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Compound of Interest

Compound Name: 2-(Tert-butyl)-4-nitrophenol

Cat. No.: B1268101 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(tert-
butyl)-4-nitrophenol, a substituted nitrophenol with significant applications in organic

synthesis. Due to the limited availability of direct experimental data for this specific isomer, this

guide also presents data from closely related compounds to provide a comparative context for

researchers. The methodologies for key spectroscopic techniques are detailed to assist in the

acquisition and interpretation of analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-(tert-butyl)-4-
nitrophenol by providing detailed information about the chemical environment of its hydrogen

(¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-(tert-butyl)-4-nitrophenol is expected to show distinct signals for

the protons of the tert-butyl group and the aromatic ring. The tert-butyl group's nine equivalent

protons should appear as a sharp singlet, typically in the upfield region. The aromatic protons

will be observed further downfield and their splitting patterns will be indicative of their

substitution pattern on the benzene ring.
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While specific experimental data for 2-(tert-butyl)-4-nitrophenol is not readily available in the

searched literature, data for the related compound, 2,4-di-tert-butyl-6-nitrophenol, provides

valuable insight into the expected chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for 2,4-di-tert-butyl-6-nitrophenol

Chemical Shift (δ) ppm Multiplicity Assignment

11.45 s OH

7.97 d ArH

7.28 d ArH

1.48 s C(CH₃)₃

1.32 s C(CH₃)₃

Source: Supporting Information - Wiley-VCH[1]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide further confirmation of the molecular structure with signals

corresponding to the carbons of the tert-butyl group and the aromatic ring. The chemical shifts

of the aromatic carbons are influenced by the electron-withdrawing nitro group and the

electron-donating hydroxyl and tert-butyl groups.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Phenolic Compounds
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Functional Group Chemical Shift (δ) ppm

Aromatic C-O 150 - 160

Aromatic C-NO₂ 140 - 150

Aromatic C-H 115 - 130

Aromatic C-C(CH₃)₃ 135 - 145

Quaternary C of tert-butyl 30 - 40

Methyl C of tert-butyl 25 - 35

Note: These are general ranges and actual values may vary.

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in 2-(tert-butyl)-4-
nitrophenol. The spectrum is expected to show characteristic absorption bands for the

hydroxyl (O-H), nitro (N-O), and tert-butyl (C-H) groups, as well as aromatic C-H and C=C

vibrations.

Table 3: Expected IR Absorption Bands for 2-(tert-butyl)-4-nitrophenol
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Wavenumber (cm⁻¹) Vibration Intensity

3200-3600 O-H stretch (phenolic) Broad, Medium

3000-3100 Aromatic C-H stretch Medium

2850-2970
Aliphatic C-H stretch (tert-

butyl)
Strong

1590-1620 Aromatic C=C stretch Medium

1500-1550 Asymmetric NO₂ stretch Strong

1330-1370 Symmetric NO₂ stretch Strong

1365, 1395 C-H bend (tert-butyl) Medium

1150-1250 C-O stretch (phenol) Strong

800-900
Aromatic C-H bend (out-of-

plane)
Strong

Note: These are general ranges and the exact peak positions can be influenced by the

molecular environment and sample preparation.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 2-(tert-butyl)-4-nitrophenol, which aids in confirming its identity. The molecular ion peak

(M⁺) would correspond to the molecular weight of the compound. Fragmentation patterns often

involve the loss of the tert-butyl group or the nitro group.

Table 4: Expected Mass Spectrometry Data for 2-(tert-butyl)-4-nitrophenol
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m/z Interpretation

195 Molecular ion [M]⁺

180 [M - CH₃]⁺

150 [M - NO₂ + H]⁺

139 [M - C₄H₈]⁺

122 [M - C₄H₉ - OH]⁺

Note: The relative intensities of the fragments will depend on the ionization method and energy.

Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The

following are generalized protocols for the analysis of nitrophenol compounds.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans is typically required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

FTIR Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with

dry KBr powder and press into a thin pellet. For ATR, place the sample directly on the ATR

crystal.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire a

background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from

the sample spectrum.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as direct infusion or through a chromatographic system like Gas Chromatography (GC-

MS) or Liquid Chromatography (LC-MS).

Ionization: Select an appropriate ionization technique. Electron Ionization (EI) is a common

hard ionization technique that provides detailed fragmentation patterns. Softer ionization

methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to

preserve the molecular ion.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 2-(tert-butyl)-4-nitrophenol.
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Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of 2-(tert-
butyl)-4-nitrophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1268101#2-tert-butyl-4-nitrophenol-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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